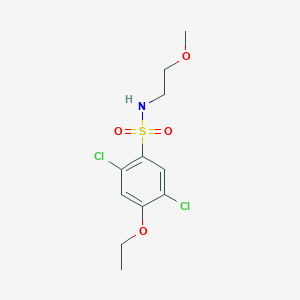
1-(5-Chloro-2-ethoxy-4-methylbenzenesulfonyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Chloro-2-ethoxy-4-methylbenzenesulfonyl)pyrrolidine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a pyrrolidine derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been extensively studied.
Wirkmechanismus
The mechanism of action of 1-(5-Chloro-2-ethoxy-4-methylbenzenesulfonyl)pyrrolidine is not fully understood. However, it has been suggested that it may act by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. It may also act by modulating the activity of certain enzymes and receptors in the brain.
Biochemical and Physiological Effects:
Studies have shown that 1-(5-Chloro-2-ethoxy-4-methylbenzenesulfonyl)pyrrolidine exhibits anti-inflammatory and analgesic effects in animal models. It has also been found to inhibit the growth of certain tumor cells in vitro and in vivo. In addition, it has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(5-Chloro-2-ethoxy-4-methylbenzenesulfonyl)pyrrolidine in lab experiments is its potential therapeutic applications. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for research on 1-(5-Chloro-2-ethoxy-4-methylbenzenesulfonyl)pyrrolidine. One direction is to further investigate its mechanism of action and how it modulates the activity of enzymes and receptors in the brain. Another direction is to study its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to determine the optimal dosage and administration route for its therapeutic use.
Synthesemethoden
1-(5-Chloro-2-ethoxy-4-methylbenzenesulfonyl)pyrrolidine can be synthesized through various methods, including the reaction of 1-(5-Chloro-2-ethoxy-4-methylphenyl)sulfonyl chloride with pyrrolidine in the presence of a base. Another method involves the reaction of 1-(5-Chloro-2-ethoxy-4-methylphenyl)sulfonyl chloride with pyrrolidine in the presence of a catalyst such as triethylamine.
Wissenschaftliche Forschungsanwendungen
1-(5-Chloro-2-ethoxy-4-methylbenzenesulfonyl)pyrrolidine has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and anti-tumor properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
Produktname |
1-(5-Chloro-2-ethoxy-4-methylbenzenesulfonyl)pyrrolidine |
|---|---|
Molekularformel |
C13H18ClNO3S |
Molekulargewicht |
303.81 g/mol |
IUPAC-Name |
1-(5-chloro-2-ethoxy-4-methylphenyl)sulfonylpyrrolidine |
InChI |
InChI=1S/C13H18ClNO3S/c1-3-18-12-8-10(2)11(14)9-13(12)19(16,17)15-6-4-5-7-15/h8-9H,3-7H2,1-2H3 |
InChI-Schlüssel |
HAFZKKVALXQUIJ-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)N2CCCC2 |
Kanonische SMILES |
CCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)N2CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-2-isopropyl-1H-imidazole](/img/structure/B288494.png)



![1-[(4-Bromo-2-ethoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B288515.png)